
2,4,6-Tribromoaniline
Overview
Description
2,4,6-Tribromoaniline (CAS 147-82-0) is a halogenated aromatic amine with the molecular formula C₆H₄Br₃NH₂. It features a benzene ring substituted with three bromine atoms at the 2, 4, and 6 positions and an amino group (-NH₂) at position 1. This compound is synthesized via the rapid bromination of aniline under mild conditions due to the strong electron-donating effect of the -NH₂ group, which activates the ring for electrophilic substitution . Industrially, it is used as a flame retardant in plastics, textiles, and coatings due to its ability to reduce heat release rates and improve thermal stability .
Notably, this compound is also produced naturally by the marine diatom Nitzschia cf. pellucida as a chemical defense metabolite, challenging assumptions about its purely anthropogenic origins . However, its synthetic form is prevalent in industrial applications. Environmental studies highlight its emergence as a disinfection byproduct (DBP) during chlorination of bromine-containing pharmaceuticals like ambroxol, where it exhibits 1–2 orders of magnitude higher toxicity than chlorinated analogues . Additionally, it demonstrates antimicrobial activity against Gram-positive and Gram-negative bacteria, with higher efficacy against Staphylococcus aureus .
Preparation Methods
Direct Bromination of Aniline
Classical Acid-Mediated Bromination
The most widely documented method involves reacting aniline with bromine (Br₂) in the presence of glacial acetic acid or dilute hydrochloric acid. This electrophilic substitution occurs at the ortho and para positions due to the strong activating nature of the -NH₂ group . The reaction proceeds as follows:
Reaction Conditions :
-
Temperature : 0–5°C (to minimize polybromination byproducts)2
Yields typically exceed 85%, but excess bromine and corrosive acids necessitate careful waste management .
Dibromamine-T Acetonitrile Method
Saikia et al. (2015) reported a modified approach using dibromamine-T (TsNBr₂) in acetonitrile at room temperature . This method avoids gaseous HBr emissions and achieves 90% yield within 10 minutes:
-
TsNBr₂ (1 mmol) is added to aniline (1 mmol) in acetonitrile.
-
After 10 minutes, sodium thiosulfate quenches excess brominating agents.
-
Purification via flash chromatography yields this compound .
Advantages :
-
Rapid reaction time (10 minutes vs. hours in classical methods).
-
No cryogenic conditions required.
Limitations :
Electrochemical Synthesis
Early Electrolysis in Hydrobromic Acid
A German patent (DE2550874C3) disclosed electrolyzing aniline in hydrobromic acid (HBr) to generate this compound . Bromine produced at the anode reacts with aniline dissolved in 3–25% HBr, enabling simultaneous HBr recycling . However, poor selectivity and low yields (<70%) limited industrial adoption .
Nitric Acid Electrolyte with HY/HMS Molecular Sieve
CN113755866A (2021) revolutionized electrochemical synthesis by using benzene as the starting material and a nitric acid electrolyte doped with micro-mesoporous HY/HMS molecular sieves . The process involves:
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Nitration : Benzene → Nitrobenzene (C₆H₅NO₂) via HNO₃.
-
Reduction : Cathodic reduction of nitrobenzene to aniline.
-
Bromine Generation : Anodic oxidation of Br⁻ → Br₂.
-
Electrophilic Substitution : Aniline + 3Br₂ → this compound .
Optimized Parameters :
-
Electrolyte : 20–50% HNO₃(aq).
-
Catalyst : HY/HMS sieve (5–15% wt of benzene).
Performance :
-
Bromine Utilization : ~100% (vs. 30–50% in classical methods).
Catalytic Bromination Strategies
MgBr₂-Catalyzed Direct Bromination
Zhengping (1999) achieved 98% yield by reacting aniline with liquid bromine using MgBr₂ as a catalyst . The Lewis acid enhances Br⁺ electrophilicity, accelerating substitution:
Conditions :
Drawbacks :
HY/HMS Molecular Sieve Catalysis
The HY/HMS composite sieve (Example 1, CN113755866A) combines microporous HY zeolite with mesoporous HMS silica . Its dual porosity facilitates:
-
Nitration Selectivity : Directing nitration to the para position.
-
Acid Site Accessibility : Enhancing Br₂ activation.
Characterization Data :
Comparative Analysis of Methods
Method | Yield | Reaction Time | Bromine Utilization | Environmental Impact |
---|---|---|---|---|
Classical Acid-Mediated | 85–90% | 2–4 hours | 50–60% | High HBr waste |
Dibromamine-T | 90% | 10 minutes | 75% | Organic solvent waste |
Electrochemical (HY/HMS) | 92–95% | 3 hours | ~100% | Low; HNO₃ recyclable |
MgBr₂-Catalyzed | 98% | 1 hour | 70% | Moderate MgBr₂ disposal |
Key Observations :
-
Electrochemical Methods excel in bromine atom economy but require specialized equipment.
-
MgBr₂ Catalysis offers the highest yield but suffers from catalyst deactivation.
-
HY/HMS Molecular Sieves enable closed-loop bromine cycles, aligning with green chemistry goals .
Environmental and Industrial Considerations
Waste Stream Management
Classical methods generate 3 moles of HBr per mole of product, necessitating neutralization or absorption systems . Electrochemical approaches minimize waste by regenerating Br₂ in situ, though HNO₃ electrolytes require pH stabilization .
Scalability and Cost
Chemical Reactions Analysis
Key Data
Reaction Type | Reagents/Conditions | Product | Yield | References |
---|---|---|---|---|
Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | – | |
Replacement | Ethanol, room temperature | 1,3,5-Tribromobenzene | ~70% |
Mechanistic Insight : The amino group directs electrophilic substitution, but bromine's electron-withdrawing effect deactivates the ring, limiting further reactions. Diazotization enables selective functionalization.
Key Data
Reaction Type | Conditions | Product | Applications | References |
---|---|---|---|---|
Pyrolysis | Closed tube, 300–400°C | Polybromophenazines | Flame retardants |
Significance : This reaction is critical for synthesizing brominated flame retardants used in plastics and polymers.
Electrochemical Oxidation
In acidic medium, electrochemical studies reveal a two-step oxidation mechanism involving electron transfer and subsequent decomposition .
Oxidizing Agent | Conditions | Major Product | References |
---|---|---|---|
KMnO₄ | Acidic, aqueous | Nitro derivatives | |
Electrochemical | H₂SO₄, 25°C | Radical intermediates |
Key Data
Reaction Type | Reagents | Product | Notes | References |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | Meta-nitro derivative | Low yield |
Mechanistic Insight : Bromine's strong electron-withdrawing effect dominates over the amino group's activating influence, directing substitution to meta positions.
Environmental and Industrial Relevance
Reaction | Industrial Use | Environmental Impact |
---|---|---|
Diazotization | Synthesis of tribromobenzene | Low toxicity byproducts |
Pyrolysis | Flame-retardant production | Releases HBr (corrosive) |
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- TBA serves as an important intermediate in the synthesis of other brominated compounds. Its electrophilic aromatic substitution properties facilitate further chemical transformations.
- Pharmaceutical Applications:
- Flame Retardants:
- Dye Production:
Antimicrobial Properties
Research has demonstrated that TBA exhibits significant antimicrobial activity. A study conducted by Giradkar et al. evaluated its effectiveness using the cup-plate method:
Concentration (mg/ml) | Zone of Inhibition (mm) |
---|---|
E. coli | 0.5 |
S. aureus | 0.5 |
The results indicated that TBA was more effective against S. aureus compared to E. coli, suggesting its potential for developing new antimicrobial agents .
Mutagenicity Studies
The mutagenic potential of TBA has been assessed using the Ames test, which showed a positive response in several strains of Salmonella and Saccharomyces cerevisiae, raising safety concerns regarding its use .
Case Studies
-
Antimicrobial Efficacy:
A study emphasized TBA's effectiveness against common pathogens in clinical settings, highlighting its potential role in treating infections caused by antibiotic-resistant strains. -
Environmental Impact Assessment:
Research into TBA's environmental fate revealed its persistence in aquatic systems, raising concerns about bioaccumulation and toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 2,4,6-tribromoaniline involves nucleophilic substitution reactions where bromine atoms enter the ortho and para positions relative to the amino group. The presence of bromine atoms reduces the basic properties of the amino group, making the compound less reactive towards further substitution . This property is exploited in various synthetic applications.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Compounds Compared :
- 2,4,6-Trichloroaniline (C₆H₄Cl₃NH₂)
- 2-Chloro-4,6-dibromoaniline (C₆H₄Br₂ClNH₂)
- 2,4,6-Tribromophenol (C₆H₂Br₃OH)
Property | 2,4,6-Tribromoaniline | 2,4,6-Trichloroaniline | 2,4,6-Tribromophenol |
---|---|---|---|
Molecular Weight (g/mol) | 329.82 | 196.46 | 330.80 |
Substituents | -Br (×3), -NH₂ | -Cl (×3), -NH₂ | -Br (×3), -OH |
Resonance Effects | -NH₂ activates ring | -NH₂ activates ring | -OH activates ring |
Steric Hindrance | High (three Br atoms) | Moderate (Cl smaller than Br) | Moderate (Br and -OH) |
The amino group in halogenated anilines strongly activates the aromatic ring, favoring electrophilic substitution. However, this compound’s bulky bromine substituents create significant steric hindrance, reducing reactivity in certain reactions like glycosylation, unlike 4-bromo-3-methylaniline .
Reactivity in Chemical Reactions
- Bromination : Aniline derivatives undergo bromination at ortho/para positions, but this compound’s fully substituted structure prevents further halogenation. In contrast, 2,4,6-trichloroaniline can undergo additional reactions at meta positions if dehalogenation occurs.
- Glycosylation : this compound fails to react with D-glucose or D-galactose due to steric hindrance, while 4-bromo-3-methylaniline achieves 50–65% yields in glycosylamine synthesis .
- DBP Formation : this compound forms during chlorination of brominated drugs, whereas 2-chloro-4,6-dibromoaniline is a mixed halogen byproduct. Both are more toxic than purely chlorinated DBPs .
Environmental and Toxicological Profiles
Thermodynamic and Physical Properties
Compound | ΔfH°m(cr) (kJ/mol) | ΔsubH°m (kJ/mol) | Solubility |
---|---|---|---|
This compound | 57.9 ± 2.4 | 101.1 ± 1.1 | Soluble in benzene, methanol |
2,4,6-Tribromophenol | -98.5 ± 2.3 | 97.6 ± 1.1 | High in polar solvents |
The higher enthalpy of formation for this compound reflects greater stability compared to tribromophenol, influencing its persistence in environmental matrices.
Market and Regional Availability
Biological Activity
2,4,6-Tribromoaniline (TBA) is a brominated derivative of aniline, recognized for its diverse applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention for its biological activities, especially its antimicrobial properties. This article explores the biological activity of TBA, focusing on its antimicrobial effects, mutagenicity, and potential ecological impacts.
Synthesis and Properties
TBA is synthesized through the bromination of aniline, typically using bromine in the presence of solvents such as glacial acetic acid or ethanol. The compound is characterized by its solubility in organic solvents like benzene and methanol but is insoluble in water .
Table 1: Solubility of this compound
Solvent | Solubility |
---|---|
Water | Insoluble |
Methanol | Very soluble |
Benzene | Soluble |
Chloroform | Soluble |
Ether | Soluble |
Antimicrobial Activity
Research has demonstrated that TBA exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted by Giradkar et al. evaluated the antibacterial properties of TBA using the cup-plate method against Escherichia coli and Staphylococcus aureus. The results indicated that TBA effectively inhibited bacterial growth, with larger zones of inhibition observed for S. aureus compared to E. coli.
Table 2: Antimicrobial Activity of this compound
Concentration (mg/ml) | Zone of Inhibition (mm) |
---|---|
E. coli | |
0.5 | 15.51 |
0.5 (Methanol) | 11.63 |
The antibacterial action was notably more effective against S. aureus, suggesting that TBA could be a potential candidate for developing new antimicrobial agents .
Mutagenicity Studies
The mutagenic potential of TBA has been assessed using the Ames test, which evaluates the mutagenic effects on various strains of Salmonella and Saccharomyces cerevisiae. Findings indicated a positive mutagenic response in several strains, highlighting concerns regarding its safety profile .
Ecological Impact
While TBA shows promise as an antimicrobial agent, its ecological impact remains a concern. Toxicity assessments indicate that long-term exposure may not produce chronic health effects; however, caution is advised due to its potential to emit harmful fumes and its classification as a hazardous substance . Moreover, studies suggest that TBA does not exhibit endocrine-disrupting properties .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of TBA against common pathogens in clinical settings, emphasizing its potential use in treating infections caused by antibiotic-resistant strains.
- Environmental Assessment : Research into the environmental fate of TBA revealed its persistence in aquatic systems, raising alarms about bioaccumulation and toxicity to non-target organisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4,6-tribromoaniline, and how do reaction conditions influence product purity?
- Methodological Answer : this compound is typically synthesized via direct bromination of aniline using liquid bromine. The reaction proceeds via electrophilic substitution, where the amino group (-NH₂) activates the benzene ring, directing bromine to the ortho and para positions. Excess bromine leads to tri-substitution . Key steps include:
- Catalyst Selection : FeBr₃ or AlCl₃ facilitates bromine activation .
- Temperature Control : Room temperature avoids over-bromination byproducts .
- Purification : Recrystallization in ethanol or benzene removes impurities, confirmed by melting point analysis (literature: 120–122°C; experimental: 119.8–121.1°C) .
Q. How does the electron-donating nature of the amino group influence bromination regioselectivity?
- Methodological Answer : The -NH₂ group is a strong activating group, increasing electron density at ortho/para positions via resonance. This directs bromine electrophiles to these positions. Steric hindrance at ortho positions often results in para dominance in mono-substitution, but excess bromine under controlled conditions ensures complete tri-substitution . Computational studies (e.g., molecular orbital analysis) can validate this regioselectivity .
Q. What spectroscopic techniques are used to confirm this compound structure?
- Methodological Answer :
- Mass Spectrometry (MS) : Peaks at m/z 329 (molecular ion) and isotopic patterns confirm bromine presence .
- Melting Point Analysis : Narrow range (119–122°C) indicates purity .
- NMR : Absence of aromatic protons in ¹H NMR (due to full bromination) and characteristic shifts in ¹³C NMR validate symmetry .
Advanced Research Questions
Q. How can discrepancies in reported melting points (e.g., 108–110°C vs. 120–122°C) be resolved experimentally?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:
- Recrystallization Optimization : Test solvents (ethanol vs. benzene) to isolate pure polymorphs .
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to identify polymorphs .
- Cross-Validation : Compare with literature using standardized purity protocols (e.g., HPLC) .
Q. What mechanisms explain this compound’s antimicrobial activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer : Studies show activity against S. aureus > E. coli due to lipophilic Br atoms enhancing membrane penetration . SAR exploration involves:
- Derivatization : Substitute Br with Cl or I to modulate lipophilicity.
- Minimum Inhibitory Concentration (MIC) Assays : Test derivatives against Gram+/− bacteria .
- Molecular Docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. How do environmental factors (e.g., chlorination) influence this compound degradation pathways?
- Methodological Answer : In aqueous chlorination, Br⁺ intermediates form brominated disinfection byproducts (Br-DBPs). Key steps:
- LC-MS/MS Analysis : Identify intermediates like tribromophenol or bromate anions .
- Kinetic Studies : Measure reaction rates under varying pH and Cl₂ concentrations .
- Ecotoxicity Assessment : Use Daphnia magna bioassays to evaluate byproduct toxicity .
Q. Why do experimental enthalpies of sublimation (ΔgcrH⁰) for this compound differ from computational predictions?
- Methodological Answer : Discrepancies arise from crystal packing effects and intermolecular forces (e.g., Br···Br interactions). Resolve via:
Properties
IUPAC Name |
2,4,6-tribromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPODVKBTHCGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5051733 | |
Record name | 2,4,6-Tribromoaniline | |
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Molecular Weight |
329.81 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline] | |
Record name | 2,4,6-Tribromoaniline | |
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Boiling Point |
300 °C | |
Record name | 2,4,6-TRIBROMOANILINE | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER | |
Record name | 2,4,6-TRIBROMOANILINE | |
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Density |
2.35 | |
Record name | 2,4,6-TRIBROMOANILINE | |
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Color/Form |
NEEDLES FROM ALCOHOL, BENZENE | |
CAS No. |
147-82-0, 52628-37-2 | |
Record name | 2,4,6-Tribromoaniline | |
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Record name | 2,4,6-Tribromoaniline | |
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Record name | s-Tribromoaniline | |
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Record name | Benzenamine, 2,4,6-tribromo- | |
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Record name | 2,4,6-Tribromoaniline | |
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Record name | 2,4,6-tribromoaniline | |
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Record name | 2,4,6-TRIBROMOANILINE | |
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Record name | 2,4,6-TRIBROMOANILINE | |
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Melting Point |
120-122 °C | |
Record name | 2,4,6-TRIBROMOANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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